
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) is an organic compound characterized by its unique structure, which includes a p-tolyl group and a vinyl group attached to a bi(cyclohexane) framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the Bi(cyclohexane) Core: The bi(cyclohexane) core can be synthesized through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an aluminum chloride catalyst.
Vinyl Group Addition: The vinyl group can be added through a Heck reaction, where the bi(cyclohexane) derivative is reacted with vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the p-tolyl group, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted bi(cyclohexane) derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
Medicine
The compound itself is not widely used in medicine, but its derivatives could be explored for pharmaceutical applications, particularly in the design of new drugs with specific molecular targets.
Industry
In industry, (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) can be used in the production of polymers and advanced materials. Its unique structure imparts desirable properties such as rigidity and thermal stability to the resulting materials.
Mecanismo De Acción
The mechanism of action of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) depends on the specific reactions it undergoes. In general, the compound can participate in various organic reactions due to the presence of reactive functional groups such as the vinyl and p-tolyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the generation of diverse products.
Comparación Con Compuestos Similares
Similar Compounds
(trans,trans)-4-(p-Tolyl)-4’-ethyl-1,1’-bi(cyclohexane): Similar structure but with an ethyl group instead of a vinyl group.
(trans,trans)-4-(p-Tolyl)-4’-methyl-1,1’-bi(cyclohexane): Similar structure but with a methyl group instead of a vinyl group.
(trans,trans)-4-(p-Tolyl)-4’-phenyl-1,1’-bi(cyclohexane): Similar structure but with a phenyl group instead of a vinyl group.
Uniqueness
The uniqueness of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) lies in its combination of a vinyl group and a p-tolyl group attached to a bi(cyclohexane) framework
Propiedades
IUPAC Name |
1-[4-(4-ethenylcyclohexyl)cyclohexyl]-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30/c1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h3-5,8-9,17,19-21H,1,6-7,10-15H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUMFFLWJNKNOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608922 |
Source


|
| Record name | (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155041-85-3 |
Source


|
| Record name | (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-(4-trans-vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-b enzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)

![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)
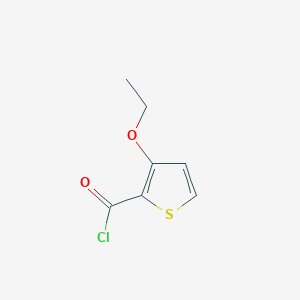
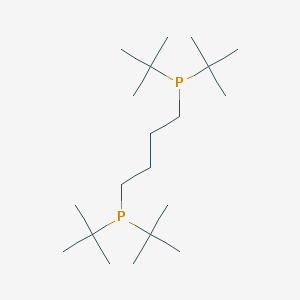
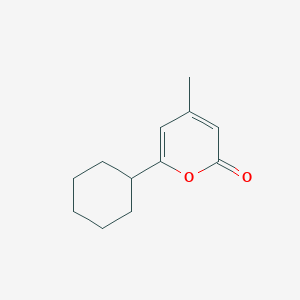
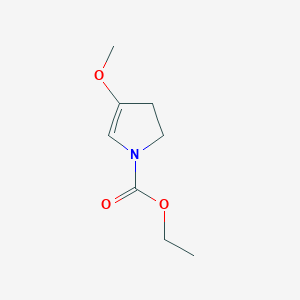

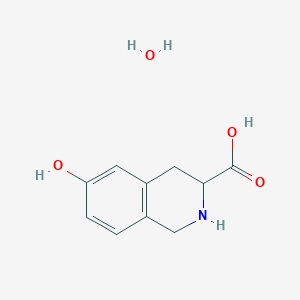

![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)
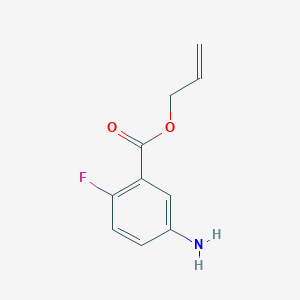
![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)
